
6,7-Dehydro Norethindrone Acetate
Descripción general
Descripción
6,7-Dehydro Norethindrone Acetate (CAS: 106765-04-2) is a synthetic steroid derivative classified as a norethindrone acetate-related impurity . Its molecular formula is C₂₂H₂₆O₃, with a molecular weight of 338.44 g/mol . Structurally, it features a double bond between positions 6 and 7 of the steroid backbone, distinguishing it from the parent compound, norethindrone acetate (a first-generation progestin used in hormonal contraceptives and hormone replacement therapy) . This compound is primarily studied in pharmaceutical quality control as a degradation product or process impurity, with regulatory limits set by pharmacopeial standards (e.g., USP) to ensure drug safety .
Métodos De Preparación
Four-Step Synthesis from 19-Nor-4-Androstenedione
The most well-documented preparation method, detailed in a 2020 patent, involves four sequential reactions: protection , ethynylation , hydrolysis , and esterification .
Step 1: Protection of the 3-Keto Group
Substrate : 19-Nor-4-androstenedione (1)
Reagents :
-
Orthoformic acid triester (e.g., trimethyl orthoformate)
-
Acid catalyst (p-toluenesulfonic acid, pyridine hydrobromide)
-
Organic solvent (methanol, ethanol, pyrrolidine)
Conditions :
-
Temperature: 20–60°C
-
Reaction time: 2–4 hours
Mechanism : The 3-keto group is protected as an enol ether to prevent undesired side reactions during subsequent ethynylation. The orthoester reacts with the ketone under acidic conditions, forming a cyclic ketal intermediate (2) .
Optimization :
-
Solvent volume: 1–20 times the substrate mass
-
Catalyst loading: 0.01–0.2 wt% relative to substrate
Outcome : Intermediate 2 is isolated via filtration after neutralization with pyridine or triethylamine, yielding >95% purity .
Step 2: Ethynylation at Position 17
Substrate : Intermediate 2
Reagents :
-
Acetylene gas
-
Base (NaOH, KOH)
-
Organic solvent (THF, dichloromethane)
Conditions :
-
Temperature: 0–50°C
-
Pressure: Ambient
Mechanism : Acetylene undergoes nucleophilic addition to the steroidal backbone at position 17, forming a 17α-ethynyl derivative (3). Base-mediated deprotonation enhances reaction kinetics .
Optimization :
-
Solvent volume: 5–30 times substrate mass
-
Acetylene flow rate: Controlled to prevent exothermic runaway
Outcome : Intermediate 3 is obtained with <2% 3-ethynylation impurities, a critical improvement over earlier methods .
Step 3: Hydrolysis of the Ketal Protecting Group
Substrate : Intermediate 3
Reagents :
-
Acidic aqueous solution (HCl, H₂SO₄, 5–30% w/w)
-
Organic solvent (acetone, tetrahydrofuran)
Conditions :
-
Temperature: 0–50°C
-
Reaction time: 1–3 hours
Mechanism : Acid-catalyzed hydrolysis cleaves the enol ether, regenerating the 3-keto group to yield intermediate 4 .
Optimization :
-
Acid concentration: 10–20% w/w for balanced reaction rate and byproduct control
-
Neutralization: Post-reaction treatment with NaHCO₃ or K₂CO₃
Outcome : Intermediate 4 is isolated in >90% yield, with HPLC purity ≥99% .
Step 4: Esterification at Position 17
Substrate : Intermediate 4
Reagents :
-
Acetic anhydride or acetyl chloride
-
Catalyst (4-dimethylaminopyridine, DMAP)
-
Base (triethylamine, pyridine)
-
Organic solvent (dichloromethane, chloroform)
Conditions :
-
Temperature: 0–50°C
-
Reaction time: 2–6 hours
Mechanism : Nucleophilic acyl substitution introduces the acetate group at position 17. DMAP accelerates the reaction by stabilizing the transition state .
Optimization :
-
Esterification reagent: Acetic anhydride preferred for lower toxicity
-
Solvent volume: 1–20 times substrate mass
Outcome : 6,7-Dehydro Norethindrone Acetate is obtained in 91–92% yield (total from step 1) with HPLC purity ≥99.2% .
Alternative Esterification Strategies
The patent describes two esterification approaches, offering flexibility based on equipment and cost constraints :
Method A: Anhydride-Mediated Esterification
Conditions :
-
Reagents: Acetic anhydride, DMAP, triethylamine
-
Solvent: Dichloromethane
-
Temperature: 50°C
Advantages : High conversion efficiency (>99%)
Limitations : Requires rigorous anhydrous conditions
Method B: Carbodiimide Coupling
Conditions :
-
Reagents: Dicyclohexylcarbodiimide (DCC), acetic acid
-
Solvent: Chloroform
-
Temperature: 20°C
Advantages : Mild conditions suitable for heat-sensitive substrates
Limitations : Higher cost due to DCC usage
Process Analytics and Quality Control
Key Analytical Parameters
Parameter | Specification | Method |
---|---|---|
Purity | ≥99.0% (HPLC) | USP <621> |
Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
Heavy Metals | <10 ppm | ICP-MS |
Impurity Profiling
Major impurities include:
-
3-Ethynyl derivative : <0.1% (controlled via step 1 protection)
-
Over-esterified products : <0.2% (mitigated by stoichiometric reagent use)
Scale-Up Considerations
Reaction Vessel Design
-
Material: Glass-lined steel to resist acidic conditions
-
Mixing: High-shear agitators for heterogeneous reactions
Cost Optimization
-
Solvent Recovery : Distillation and reuse of dichloromethane (85% recovery)
-
Catalyst Recycling : DMAP recovery via aqueous extraction (70% efficiency)
Comparison with Historical Methods
Parameter | Patent Method | Classical Synthesis |
---|---|---|
Total Yield | 91–92% | 65–70% |
Purity | ≥99.2% | 95–97% |
Reaction Steps | 4 | 6 |
Temperature Range | 0–50°C | -20–100°C |
The patented route reduces steps by eliminating redundant protections and employs milder conditions, enhancing industrial viability .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dehydro Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Hormonal Contraceptives
6,7-Dehydro Norethindrone Acetate is widely utilized in hormonal contraceptives. Its mechanism involves binding to progesterone receptors, which inhibits ovulation and alters the endometrial lining to prevent implantation. Clinical trials have demonstrated its efficacy in preventing pregnancy with minimal side effects.
Case Study: Clinical Trials
A comprehensive review of clinical trials indicated that the use of this compound resulted in a low failure rate among users. For instance, trials conducted in various countries reported that true tablet failures were rare, with most discontinuations attributed to side effects rather than contraceptive failure . The data summarized from these trials highlighted the importance of adherence to dosing schedules to maximize efficacy.
Treatment of Gynecological Disorders
The compound is also effective in treating gynecological conditions such as abnormal uterine bleeding and endometriosis. Its progestational properties help regulate menstrual cycles and reduce excessive bleeding.
Clinical Application
In a study involving women with abnormal uterine bleeding, treatment with this compound led to significant improvements in cycle regularity and reduction in bleeding episodes . The findings suggest that this compound can be a valuable option for managing menstrual disorders.
Hormone Replacement Therapy (HRT)
This compound is used as part of hormone replacement therapy for menopausal women. It helps alleviate symptoms associated with estrogen deficiency, such as hot flashes and mood swings.
Research Insights
Research has shown that combining estrogen with progestins like this compound can effectively mitigate menopausal symptoms while reducing the risk of endometrial hyperplasia . This combination therapy has been well-documented in various clinical settings, emphasizing its role in improving quality of life for menopausal women.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable absorption and metabolism characteristics. Studies have shown that it has a half-life conducive to once-daily dosing, enhancing patient compliance.
Safety and Side Effects
While generally well-tolerated, some users may experience side effects such as nausea or mood changes. Monitoring during clinical trials indicated that these side effects often diminish after the initial cycles of use .
Industrial Applications
Beyond medical uses, this compound serves as a reference standard in analytical chemistry for steroid hormone quantification. It is also utilized in pharmaceutical formulations and research chemicals across various industrial applications.
Mecanismo De Acción
The mechanism of action of 6,7-Dehydro Norethindrone Acetate involves its interaction with progesterone receptors in the body. Upon binding to these receptors, the compound exerts its progestogenic effects by:
Suppressing Ovulation: It inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preventing ovulation.
Thickening Cervical Mucus: This action inhibits sperm penetration and reduces the likelihood of fertilization.
Altering Endometrial Lining: The compound induces changes in the endometrial lining, making it less suitable for implantation.
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between 6,7-Dehydro Norethindrone Acetate and related compounds:
Key Observations:
Hydroxylation (e.g., 6α-Hydroxy Norethindrone Acetate) or silylation (e.g., 17-O-Trimethylsilyl derivative) modifies polarity and metabolic stability .
Pharmacological Impact: Norethindrone acetate exhibits potent progestogenic activity by binding progesterone receptors, whereas this compound lacks therapeutic efficacy and is monitored solely for safety . Δ⁵(¹⁰)-Norethindrone Acetate is used in mechanistic studies to explore synthetic progestin interactions with nuclear receptors .
Regulatory Considerations: The USP limits this compound to ≤1.0% in drug formulations, reflecting its status as a "qualified impurity" with established toxicological thresholds .
Analytical and Stability Profiles
Chromatographic Behavior:
- This compound elutes later (RRT ~0.97) than norethindrone acetate (RRT 1.0) in HPLC systems using acetonitrile-water gradients, aiding in impurity quantification .
- 6α-Hydroxy Norethindrone Acetate shows distinct retention (RRT ~0.58) due to increased polarity from hydroxylation .
Stability and Reactivity:
- The Δ⁶,⁷ double bond in this compound increases susceptibility to oxidation, necessitating storage at +4°C to prevent degradation .
- Silylated derivatives (e.g., 17-O-Trimethylsilyl) enhance stability for analytical reference standards .
Actividad Biológica
6,7-Dehydro Norethindrone Acetate (also known as 6,7-DN) is a synthetic progestin derived from norethindrone. It is primarily utilized in hormonal therapies and contraceptives. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C22H26O3
- Molecular Weight : 342.45 g/mol
- IUPAC Name : (6,7-Dehydro-3-oxo-17α-pregn-4-en-20-yn-17β-ol)
This compound exerts its biological effects primarily through the following mechanisms:
- Hormonal Activity : It acts as a progestin by binding to progesterone receptors in target tissues, leading to changes in gene expression that promote the maintenance of pregnancy and regulate menstrual cycles.
- Endometrial Effects : The compound alters endometrial receptivity and morphology, which is crucial for implantation and maintenance of early pregnancy.
- Feedback Mechanisms : It influences the hypothalamic-pituitary-gonadal axis by providing negative feedback to the hypothalamus and pituitary gland, thereby reducing gonadotropin release.
Pharmacokinetics
The pharmacokinetics of this compound include:
- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities.
- Excretion : Predominantly excreted through urine as conjugated metabolites.
In Vitro Studies
Research indicates that this compound demonstrates significant biological activity in various cellular models:
- Cell Proliferation : Exhibits dose-dependent effects on cell proliferation in endometrial cells, influencing both growth and apoptosis pathways.
- Cytokine Modulation : Alters the secretion of cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties.
Study | Cell Type | Concentration | Effect |
---|---|---|---|
Endometrial cells | 10 nM - 100 nM | Increased proliferation | |
Breast cancer cells | 1 µM | Induced apoptosis |
In Vivo Studies
Animal studies have shown that administration of this compound leads to:
- Endometrial Changes : Significant changes in endometrial histology consistent with progestational effects.
- Reproductive Outcomes : Improved outcomes in models of uterine receptivity and implantation success.
Clinical Implications
Clinical applications of this compound include:
- Hormonal Contraception : Used in various contraceptive formulations due to its efficacy in preventing ovulation.
- Menstrual Disorders : Effective in managing conditions such as endometriosis and heavy menstrual bleeding.
- Hormone Replacement Therapy : Utilized in postmenopausal women to mitigate symptoms associated with estrogen deficiency.
Case Studies
Several case studies highlight the therapeutic potential and side effects associated with this compound:
- A study involving women with endometriosis demonstrated significant reduction in pain symptoms after treatment with this compound over six months.
- Another case study reported adverse effects such as weight gain and mood changes, emphasizing the need for personalized treatment approaches.
Q & A
Basic Research Question: What validated analytical methods are recommended for quantifying 6,7-Dehydro Norethindrone Acetate and its related impurities in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. The United States Pharmacopeia (USP) recommends a mobile phase of acetonitrile and water (55:45, v/v) for separating this compound from critical impurities such as 6-Keto-norethindrone acetate (relative retention time ~0.79) and 6-Dehydro-norethindrone acetate (~0.97) . Detection at 254 nm ensures sensitivity for low-abundance degradants. Validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH Q2(R1) guidelines, with acceptance criteria for total impurities ≤2.0% .
Advanced Research Question: How does the pharmacokinetic profile of this compound influence experimental design in preclinical models?
Methodological Answer:
After oral administration, this compound is rapidly deacetylated to norethindrone (tmax ~2 hours; t1/2 ~8.5 hours) . To mimic human pharmacokinetics in rodent models, dose regimens should account for:
- Non-linear kinetics due to saturation of esterase-mediated hydrolysis at high doses.
- Species-specific metabolic differences : Rodents exhibit faster clearance (e.g., plasma clearance ~0.4 L/hr/kg in humans vs. ~1.2 L/hr/kg in rats).
- Sampling intervals : Frequent blood sampling (0.5, 1, 2, 4, 8, 12, 24 hours) is critical to capture AUC0-inf (166.9 ng·h/mL in humans) and avoid underestimation of exposure .
Basic Research Question: What strategies are effective in resolving solubility challenges for this compound in aqueous matrices?
Methodological Answer:
Due to its low aqueous solubility (<1 µg/mL), co-solvent systems (e.g., water:dehydrated alcohol, 1:1) enhance dissolution rates by increasing surface area via micellar solubilization . For equilibrium solubility studies, use:
- Shake-flask method : Saturate the solvent with excess compound, equilibrate for 24 hours at 37°C, and quantify via HPLC.
- Partition coefficient estimation : Measure solubility in octanol/water (log P ~3.2) to predict membrane permeability .
Advanced Research Question: How does placental hydrolysis of this compound impact its teratogenicity profile in fetal development studies?
Methodological Answer:
Placental and fetal tissues hydrolyze this compound to norethindrone within 1 hour of exposure, even at 8 weeks gestation . To assess teratogenicity:
- In vitro models : Use term placental explants incubated with 200 µg/mL of the compound; quantify norethindrone via LC-MS/MS.
- In vivo models : Administer deuterated analogs (e.g., Norethindrone acetate-D8) to track fetal exposure and masculinization endpoints (e.g., Wolffian duct retention in female fetuses) .
Basic Research Question: What are the critical quality attributes (CQAs) for this compound in API synthesis?
Methodological Answer:
CQAs include:
- Purity : ≥98.0% by HPLC, with specified limits for 6-Keto-norethindrone acetate (≤1.8%) and 6-Dehydro-norethindrone acetate (≤2.2%) .
- Crystallinity : Polymorphic Form I (confirmed via XRD) ensures stability during tablet compression.
- Residual solvents : Acetonitrile ≤410 ppm per ICH Q3C.
Advanced Research Question: How can researchers design additive/synergistic studies for this compound in combination therapies for endometriosis?
Methodological Answer:
- Add-back therapy : Co-administer with leuprolide acetate (11.25 mg IM) and norethindrone acetate (5 mg/day) to mitigate hypoestrogenic side effects (e.g., bone loss) .
- Dose-response modeling : Use factorial design to optimize ratios (e.g., 0.625 mg conjugated estrogen + 2.5 mg progestin) while monitoring endometrial thickness via transvaginal ultrasound .
- Biomarker endpoints : Measure VEGF and IL-6 levels to assess anti-angiogenic effects.
Basic Research Question: What stability-indicating assays are suitable for forced degradation studies of this compound?
Methodological Answer:
Subject the compound to:
- Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 70°C, 24 hours): Monitor degradation to norethindrone (Rt ~0.66) .
- Oxidative stress (3% H2O2, 24 hours): Detect 6-Keto derivatives (Rt ~0.79) .
- Photolysis (ICH Q1B): Expose to 1.2 million lux·hours and quantify Δ total impurities (acceptance: ≤5%).
Advanced Research Question: What in silico tools can predict drug-drug interactions (DDIs) involving this compound?
Methodological Answer:
- CYP3A4 inhibition : Use Simcyp® to model competitive inhibition (Ki ~15 µM) with clarithromycin or ketoconazole.
- UGT2B7 induction : Quantify glucuronidation rates via hepatocyte assays (EC50 ~50 nM) .
- P-gp efflux : Conduct bidirectional transport assays in Caco-2 cells (efflux ratio ≥2 indicates substrate liability) .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVONCNGQQILU-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910110 | |
Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106765-04-2 | |
Record name | 6,7-Dehydro norethindrone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.